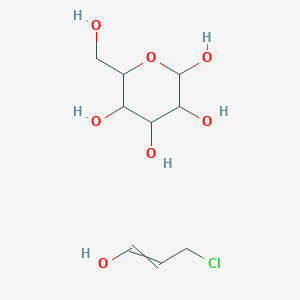
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a compound that combines the properties of an organochlorine compound and a sugar derivative. This compound is of interest due to its unique chemical structure, which includes both a chlorinated alkene and a polyhydroxylated oxane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the chlorination of prop-1-en-1-ol followed by the introduction of the oxane ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes and the use of continuous flow reactors to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The chlorinated alkene can be reduced to form a saturated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, saturated alcohols, and substituted alkenes.
Wissenschaftliche Forschungsanwendungen
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol exerts its effects involves its interaction with specific molecular targets. The chlorinated alkene can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. The polyhydroxylated oxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloroprop-2-en-1-ol: This compound is similar in structure but lacks the polyhydroxylated oxane ring.
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol: This compound contains the oxane ring but does not have the chlorinated alkene.
Uniqueness
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to its combination of a chlorinated alkene and a polyhydroxylated oxane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Eigenschaften
Molekularformel |
C9H17ClO7 |
|---|---|
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
3-chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6.C3H5ClO/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-2-1-3-5/h2-11H,1H2;1,3,5H,2H2 |
InChI-Schlüssel |
LXLFLTLTIRTMCL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
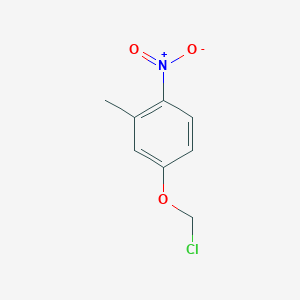
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
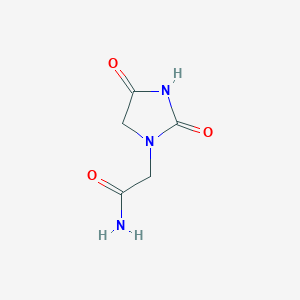
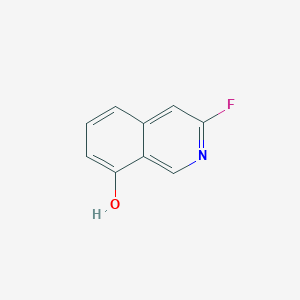
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
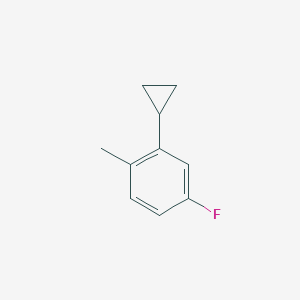
![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)

